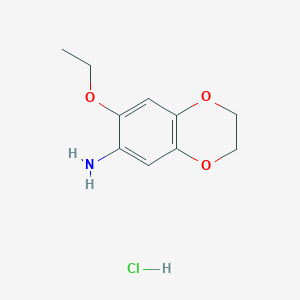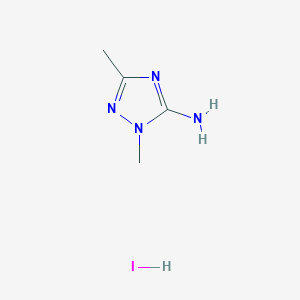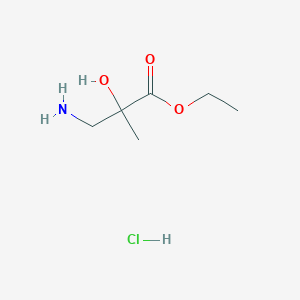![molecular formula C8H7FN2O B1448574 (7-氟代咪唑并[1,2-a]吡啶-2-基)甲醇 CAS No. 1648841-49-9](/img/structure/B1448574.png)
(7-氟代咪唑并[1,2-a]吡啶-2-基)甲醇
描述
The compound “(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the IUPAC name (6-fluoroimidazo [1,2-a]pyridin-3-yl)methanol . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as (3-fluoroimidazo [1,2-a]pyridin-2-yl)phosphonates, has been achieved by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . The starting imidoyl chlorides were obtained by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of the corresponding methyl-2-aminopyridine in pyridine .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7 (5-12)11 (8)4-6/h1-4,12H,5H2 . This code provides a specific representation of the compound’s molecular structure.科学研究应用
抗纤维化活性
该化合物已被研究其潜在的抗纤维化活性。 在肝纤维化的背景下,该化合物的衍生物在抑制细胞培养基中胶原蛋白的表达和羟脯氨酸的含量方面显示出有希望的结果,表明其作为新型抗纤维化药物的潜力 .
药物合成
(7-氟代咪唑并[1,2-a]吡啶-2-基)甲醇的独特化学性质使其在药物合成中具有重要意义。 它在开发抑制IRAK和FLT3酶的化合物中起着至关重要的作用,这些酶是癌症等疾病的治疗靶点 .
荧光探针
与(7-氟代咪唑并[1,2-a]吡啶-2-基)甲醇相关的化合物已被用于创建荧光探针。 这些探针对于监测各种生物和环境过程中的pH变化非常有价值 .
药物化学
咪唑并吡啶部分是药物化学中的一个特权结构。 它被用于设计具有潜在生物活性的新型杂环化合物库,包括抗菌、抗病毒、抗肿瘤和抗纤维化化合物 .
酶抑制
该化合物的衍生物正在被研究其抑制与各种疾病相关的特定酶的能力。 这包括参与造血系统癌症、骨髓增生异常综合征(MDS)和急性髓性白血病(AML)的IRAK和FLT3等酶 .
化学生物学
在化学生物学中,该化合物用于构建新型杂环化合物库。 这些库对于发现具有多种生物和药理活性的新药至关重要 .
合成方法
(7-氟代咪唑并[1,2-a]吡啶-2-基)甲醇的合成涉及环境友好的方法,产率很高。 铜配合物促进的合成方法就是一个这样的例子,它展示了该化合物在绿色化学中的作用 .
药物发现
作为药物发现工作的一部分,该化合物的衍生物在各种细胞系上进行评估以确定其生物活性。 这对识别一系列疾病的潜在新药至关重要 .
作用机制
Target of Action
Related compounds in the imidazo[1,2-a]pyridine class have been known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, suggesting that they may interact with multiple biochemical pathways .
生化分析
Biochemical Properties
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can alter the expression of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can bind to the active site of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can exhibit toxic or adverse effects . These effects can include enzyme inhibition, disruption of cellular metabolism, and changes in cell signaling pathways . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can influence the activity of other metabolic enzymes, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol within tissues can also be influenced by its binding to proteins, which can affect its localization and activity .
Subcellular Localization
The subcellular localization of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules, further influencing its biochemical activity .
属性
IUPAC Name |
(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJBGJMDCVSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


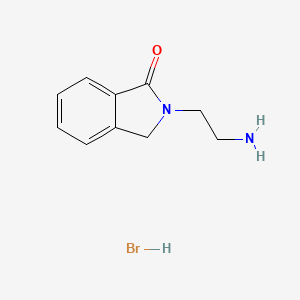
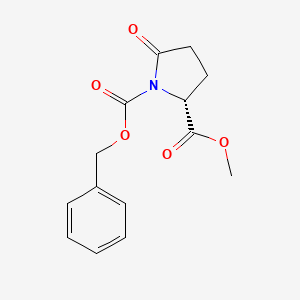

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
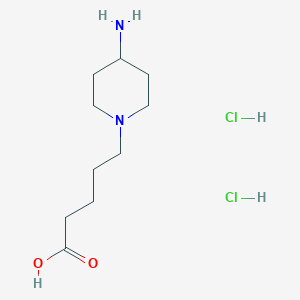
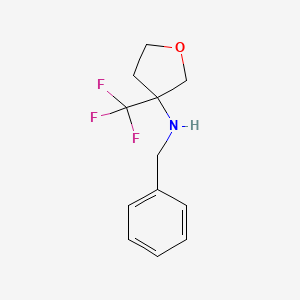
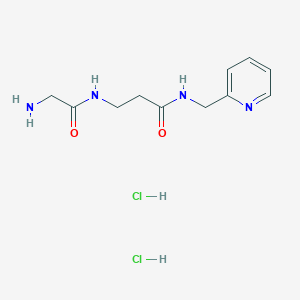

![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
